

Application Notes and Protocols for Nanoparticle Surface Modification Using Calcium Nitrate Tetrahydrate

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Compound of Interest

Compound Name: Calcium nitrate tetrahydrate

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Introduction

Surface modification of nanoparticles is a critical step in the development of effective drug delivery systems. The surface properties of nanoparticles dictate their interaction with biological systems, influencing their stability, biocompatibility, cellular uptake, and drug release profile. Calcium phosphate, a major inorganic component of bone and teeth, is an excellent candidate for nanoparticle coating due to its biocompatibility, biodegradability, and pH-sensitive dissolution. This document provides detailed application notes and protocols for the surface modification of nanoparticles using a calcium phosphate shell synthesized from **calcium nitrate tetrahydrate**. This method is particularly useful for enhancing the delivery of therapeutic agents to target cells.

Principle of the Method

The protocol involves the in-situ precipitation of a thin layer of calcium phosphate onto the surface of core nanoparticles. **Calcium nitrate tetrahydrate** serves as the calcium source, which, upon reaction with a phosphate source under controlled pH and temperature, forms a uniform and stable calcium phosphate shell. This coating can improve the physicochemical properties of the core nanoparticles and facilitate their endocytosis by cells. The acidic environment of the endolysosomes triggers the dissolution of the calcium phosphate shell,

leading to the release of the encapsulated drug and an increase in intracellular calcium concentration, which can potentially activate downstream signaling pathways.

Data Presentation

The following tables summarize representative quantitative data on the physicochemical properties of nanoparticles before and after surface modification with calcium phosphate derived from **calcium nitrate tetrahydrate**.

Table 1: Physicochemical Properties of Core and Core-Shell Nanoparticles

Parameter	Core Nanoparticle (e.g., PLGA)	Calcium Phosphate-Coated Nanoparticle
Average Diameter (nm)	150 ± 10	180 ± 15
Polydispersity Index (PDI)	0.15 ± 0.03	0.20 ± 0.04
Zeta Potential (mV)	-25 ± 3	+10 ± 2
Drug Loading Efficiency (%)	75 ± 5	73 ± 6

Table 2: In Vitro Drug Release Profile at Different pH Conditions

Time (hours)	Cumulative Drug Release (%) at pH 7.4	Cumulative Drug Release (%) at pH 5.5
1	5 ± 1	15 ± 2
6	15 ± 2	40 ± 4
12	25 ± 3	65 ± 5
24	40 ± 4	85 ± 6
48	55 ± 5	95 ± 4

Experimental Protocols

Protocol 1: Synthesis of Drug-Loaded Polymeric Core Nanoparticles

This protocol describes the preparation of drug-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water single emulsion solvent evaporation method.

Materials:

- Poly(lactic-co-glycolic acid) (PLGA)
- Dichloromethane (DCM)
- Poly(vinyl alcohol) (PVA)
- Therapeutic drug of interest
- Deionized water

Procedure:

- Dissolve 100 mg of PLGA and 10 mg of the therapeutic drug in 2 mL of DCM.
- Prepare a 2% (w/v) PVA solution in deionized water.
- Add the PLGA-drug solution to 10 mL of the PVA solution under constant stirring.
- Homogenize the mixture using a probe sonicator for 2 minutes on an ice bath to form an oil-in-water emulsion.
- Stir the emulsion at room temperature for 4 hours to allow for the evaporation of DCM and the formation of solid nanoparticles.
- Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.
- Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
- Resuspend the final nanoparticle pellet in deionized water for surface modification.

Protocol 2: Surface Modification with Calcium Phosphate Shell

This protocol details the coating of the prepared core nanoparticles with a calcium phosphate shell using **calcium nitrate tetrahydrate**.

Materials:

- Drug-loaded polymeric core nanoparticles suspension
- **Calcium nitrate tetrahydrate** ($\text{Ca}(\text{NO}_3)_2 \cdot 4\text{H}_2\text{O}$)
- Di-ammonium hydrogen phosphate ($(\text{NH}_4)_2\text{HPO}_4$)
- Tris buffer (pH 8.5)
- Deionized water

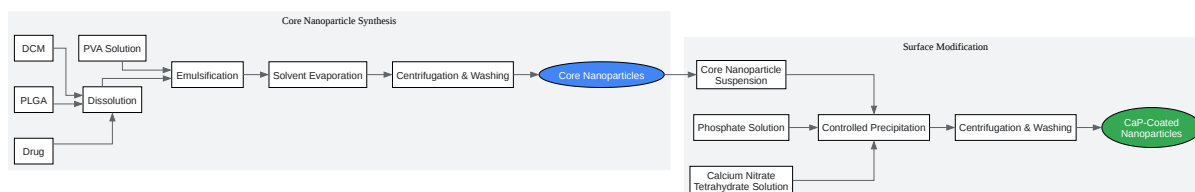
Procedure:

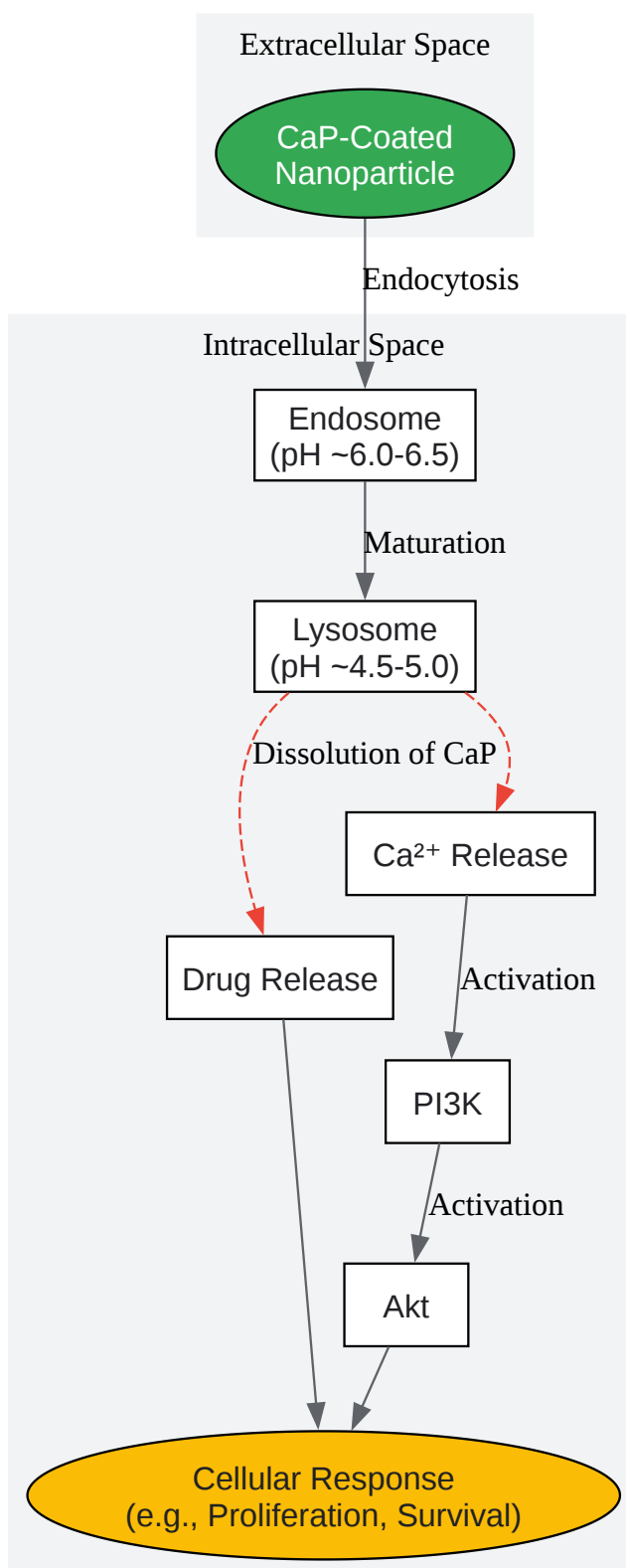
- Disperse the drug-loaded polymeric core nanoparticles in 10 mL of Tris buffer (pH 8.5).
- Prepare a 0.1 M solution of **calcium nitrate tetrahydrate** in deionized water.
- Prepare a 0.06 M solution of di-ammonium hydrogen phosphate in deionized water.
- While gently stirring the nanoparticle suspension, add 1 mL of the **calcium nitrate tetrahydrate** solution dropwise.
- Incubate the mixture for 5 minutes at room temperature.
- Subsequently, add 1 mL of the di-ammonium hydrogen phosphate solution dropwise to the suspension.
- Continue stirring the mixture for 30 minutes at room temperature to allow for the formation of the calcium phosphate shell.
- Collect the surface-modified nanoparticles by centrifugation at 15,000 rpm for 20 minutes.

- Wash the pellet twice with deionized water to remove unreacted precursors.
- Resuspend the final core-shell nanoparticles in the desired buffer or medium for further experiments.

Visualizations

Experimental Workflow





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